molecular formula C16H24N2OS2 B2680406 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034307-77-0

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2680406
CAS No.: 2034307-77-0
M. Wt: 324.5
InChI Key: XRUVGWOVASQGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H24N2OS2 and its molecular weight is 324.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring, a piperidine moiety, and a tetrahydrothiopyran group. Its molecular formula is C16H28N2OSC_{16}H_{28}N_2OS with a molecular weight of 296.5 g/mol. The compound's structural features suggest potential interactions with various biological targets, particularly in neuropharmacology and antiviral applications.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects, including anxiolytic and anticonvulsant properties . These effects are often attributed to interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Studies have shown that this compound may act as a selective antagonist for the kappa opioid receptor (KOR), influencing biochemical pathways related to pain perception and hormonal release.

Antiviral Activity

Thiophene derivatives, including this compound, have demonstrated antiviral activity against various viral strains. For instance, modifications to the thiophene structure have been linked to enhanced efficacy against the Ebola virus pseudotype (pEBOV), underscoring the importance of specific functional groups in maintaining biological activity .

The mechanism by which this compound exerts its effects is multifaceted:

  • Interaction with Receptors : The compound interacts with serotonin and dopamine receptors, which may mediate its anxiolytic effects.
  • Kappa Opioid Receptor Antagonism : By blocking KOR, it can modulate pain pathways and hormonal responses.
  • Antiviral Mechanisms : Studies suggest that thiophene derivatives interfere with viral entry mechanisms by inhibiting critical protein interactions necessary for viral fusion and entry into host cells .

Research Findings and Case Studies

Several studies have evaluated the biological activity of thiophene derivatives:

StudyFindings
Demonstrated anxiolytic properties in animal models through receptor interaction studies.
Showed significant antiviral activity against pEBOV with a focus on structural modifications enhancing efficacy.
Explored the KOR antagonistic properties leading to altered pain perception in murine models.

These findings highlight the compound's potential therapeutic applications across different medical fields.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2/c19-16(14-3-8-21-12-14)17-11-13-1-6-18(7-2-13)15-4-9-20-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUVGWOVASQGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.